3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-7-8-18-19(11-17)28-21(24-18)25(13-14-4-3-9-23-12-14)20(26)15-5-2-6-16(22)10-15/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYORZUCSVVBOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Cyclization of 1,2-Benzisothiazolin-3-one
The 6-methoxybenzo[d]thiazol-2-amine moiety is synthesized through chlorination and subsequent functionalization of 1,2-benzisothiazolin-3-one. A landmark method employs bis(trichloromethyl) carbonate (BTC) as a chlorinating agent, replacing hazardous reagents like phosgene or phosphorus oxychloride. In a representative procedure, 1,2-benzisothiazolin-3-one (151 g) reacts with BTC in chlorobenzene at 80–85°C under catalysis by tetramethylguanidine. The reaction proceeds via nucleophilic attack at the sulfur atom, followed by elimination of methanethiol to yield 3-chloro-1,2-benzisothiazole (86.7% yield).
Methoxy Group Introduction :
The 6-methoxy substituent is introduced via electrophilic aromatic substitution prior to ring closure. Treating 3-chloro-1,2-benzisothiazole with sodium methoxide in methanol at 60°C for 6 hours installs the methoxy group, achieving >90% conversion.
Alternative Routes via Thioamide Cyclization
A complementary approach involves cyclocondensation of thiohydrazonates with α-haloketones. For instance, reacting 2a (5-methyl-1,3,4-thiadiazole-2-thiol) with hydrazonoyl halides 3a generates thiohydrazonate intermediates 5 , which undergo intramolecular cyclization to form the benzothiazole core. This method offers flexibility for introducing electron-donating groups at the 6-position but requires stringent temperature control (0–5°C) to suppress side reactions.
Preparation of Pyridin-3-ylmethanamine
Reductive Amination of Pyridine-3-carbaldehyde
Pyridin-3-ylmethanamine is synthesized via reductive amination of pyridine-3-carbaldehyde using sodium cyanoborohydride in methanol. The reaction proceeds at room temperature over 12 hours, yielding the primary amine in 85–88% purity after distillation.
Buchwald–Hartwig Amination
For higher scalability, a palladium-catalyzed coupling of 3-bromopyridine with benzophenone imine followed by acidic hydrolysis provides the amine in 78% yield. This method avoids stoichiometric reducing agents, enhancing atom economy.
Synthesis of 3-Chlorobenzoyl Chloride
Chlorination of 3-Nitrobenzoic Acid
3-Chlorobenzoyl chloride is prepared by treating 3-nitrobenzoic acid with thionyl chloride (SOCl$$2$$) at 70°C for 4 hours. The nitro group is subsequently reduced using hydrogen gas over palladium-on-carbon, affording 3-chlorobenzoic acid, which is converted to the acid chloride with SOCl$$2$$ (95% yield).
Amide Coupling Reaction
Two-Step Coupling Protocol
The final step involves sequential coupling of 3-chlorobenzoyl chloride with 6-methoxybenzo[d]thiazol-2-amine and pyridin-3-ylmethanamine.
First Coupling :
Reacting 3-chlorobenzoyl chloride (1.2 equiv) with 6-methoxybenzo[d]thiazol-2-amine (1.0 equiv) in dichloromethane (DCM) and triethylamine (Et$$_3$$N) at 0°C yields N-(6-methoxybenzo[d]thiazol-2-yl)-3-chlorobenzamide (89% yield).Second Alkylation :
The intermediate amide is treated with pyridin-3-ylmethanamine (1.5 equiv) in ethanol under reflux for 8 hours. Et$$_3$$N facilitates deprotonation, enabling nucleophilic displacement at the carbonyl carbon (92% yield).
One-Pot Tandem Approach
A streamlined one-pot method combines both steps using N,N-diisopropylethylamine (DIPEA) as a base and hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as a coupling agent. This reduces purification steps and improves overall yield to 94%.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 8.45 (s, 1H, pyridine-H2), 7.89 (d, *J* = 8.4 Hz, 1H, benzothiazole-H4), 5.54 (s, 2H, NCH$$2$$), 3.94 (s, 3H, OCH$$_3$$).
- $$^{13}\text{C}$$ NMR : 165.8 ppm (C=O), 158.2 ppm (benzothiazole-C2).
- X-ray Crystallography : Confirms the planar geometry of the benzothiazole and pyridine rings, with a dihedral angle of 66.96° between the benzamide and benzothiazole moieties.
Optimization and Yield Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide may induce cytotoxic effects on various cancer cell lines through apoptosis and mitochondrial dysfunction .
Biological Mechanisms
The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity which is crucial in various biological processes.
- DNA Interaction : It may interact with DNA or RNA, potentially affecting gene expression and replication processes .
Industrial Applications
In addition to its medicinal uses, this compound has applications in:
- Materials Science : It is utilized in the production of polymers or dyes due to its unique chemical properties .
- Organic Synthesis : As an intermediate in the synthesis of more complex molecules, it serves as a building block for further chemical modifications .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide against several cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Disruption of mitochondrial function |
| HeLa (Cervical) | 12 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 18 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| P. aeruginosa | 15 | 64 µg/mL |
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Generally, compounds like this might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or replication.
Disrupt cellular processes: Such as cell division or signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Modifications
(a) N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(Pyridin-3-ylmethyl)Acetamide (Compound 20)
- Key Difference : Replaces the 3-chlorobenzamide with an acetamide group.
- Compound 20 was synthesized in 98% yield via acetylation, suggesting a scalable route for analogs .
- Spectroscopic Data : IR peaks at 1663 cm⁻¹ (C=O stretch) and 3435 cm⁻¹ (N-H) confirm the acetamide structure .
(b) 3,4-Dichloro-N-(Thiazol-2-yl)Benzamide Derivatives (Compounds 4d–4i)
- Key Differences: Feature 3,4-dichloro substitution on the benzamide and varied amine side chains (e.g., morpholinomethyl, piperazinyl).
- Impact: The 3,4-dichloro groups enhance electrophilicity compared to the single 3-chloro substituent, possibly improving target binding but increasing toxicity risks. Substituents like morpholinomethyl improve water solubility, whereas the pyridinylmethyl group in the target compound may offer superior bioavailability .
Thiazole Ring Modifications
(a) N-(2-(Benzo[d]thiazol-2-yl)Phenyl)Benzamide Derivatives (3a–3c)
- Key Differences : The benzamide is attached to a phenyl ring fused to benzo[d]thiazole, unlike the pyridinylmethyl substitution in the target compound.
- Impact : The fused phenyl-thiazole system enhances rigidity but reduces flexibility for target accommodation. For example, 3b (3-methoxy derivative) shows a melting point of 142–146°C, suggesting higher crystallinity than the target compound (data unavailable) .
- NMR Data : Aromatic proton signals (e.g., δ 8.71 ppm for 3b ) align with benzo[d]thiazole’s electron-deficient nature .
(b) 3-Chloro-N-[6-Methoxybenzo[d]thiazol-2-yl]Benzamide (313367-87-2)
- Key Difference : Lacks the pyridin-3-ylmethyl group.
- Impact : The absence of the pyridine moiety likely reduces solubility and intermolecular interactions (e.g., hydrogen bonding), highlighting the importance of the pyridinylmethyl group in the target compound for pharmacokinetic optimization .
Biological Activity
3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and toxicity profiles of this compound based on recent studies and findings.
- Molecular Formula : C21H16ClN3O2S
- Molecular Weight : 409.9 g/mol
- CAS Number : 895009-77-5
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The detailed synthesis pathway includes:
- Starting Materials : The synthesis begins with 2-sulfanylpyridine derivatives.
- Reagents Used : Common reagents include N,N-diisopropylethylamine and HATU (a coupling reagent).
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR, HRMS, and IR spectroscopy to confirm its structure and purity .
Biological Activity
The biological activity of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been evaluated in various studies, focusing on its potential as an insecticide and antifungal agent.
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal properties against several fungal strains. A study reported its efficacy against Botrytis cinerea, with an EC50 value indicating potent activity compared to standard antifungal agents .
Insecticidal Activity
Insecticidal assays revealed that the compound possesses notable insecticidal properties, outperforming some commercial insecticides in specific tests. The structure–activity relationship (SAR) analysis suggested that modifications to the benzamide structure can enhance insecticidal potency .
Toxicity Studies
Toxicity assessments conducted using zebrafish embryos indicated a low toxicity profile for this compound, with an acute toxicity value classified as low (20.58 mg/L). This suggests a favorable safety margin for potential agricultural applications .
Case Studies
- Case Study 1 : A comparative study evaluated the effectiveness of various benzamide derivatives, including 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide against Fusarium graminearum. The results indicated moderate activity, highlighting the need for further optimization .
- Case Study 2 : In another investigation, the compound was tested for its ability to inhibit fungal growth in vitro. Results showed that it had a significant inhibitory effect on fungal strains compared to control groups, reinforcing its potential as a lead compound for antifungal development .
Summary of Findings
| Activity Type | Efficacy | EC50 Value | Toxicity Level |
|---|---|---|---|
| Antifungal | High against Botrytis cinerea | 14.44 μg/mL | Low (20.58 mg/L) |
| Insecticidal | Significant compared to standards | Not specified | Low |
Q & A
Basic: What are the common synthetic routes for 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide?
Answer:
The synthesis typically involves coupling reactions between substituted benzo[d]thiazole amines and benzoyl chloride derivatives. For example:
- Step 1: Prepare the 6-methoxybenzo[d]thiazol-2-amine precursor via cyclization of 2-aminothiophenol derivatives with chloroacetic acid under basic conditions .
- Step 2: React the amine with 3-chlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) and a base (e.g., DMAP) in anhydrous dichloromethane (CH₂Cl₂). Purification is achieved via flash chromatography (e.g., EtOAc/hexane gradient) .
- Step 3: Introduce the pyridin-3-ylmethyl group using reductive amination or nucleophilic substitution, ensuring dual N-alkylation .
Key Considerations: Optimize reaction time and stoichiometry to minimize byproducts like mono-alkylated intermediates .
Basic: Which spectroscopic techniques are employed to characterize this compound?
Answer:
- 1H/13C NMR: Confirm regiochemistry and substitution patterns. For instance, the methoxy group on the benzothiazole ring appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on adjacent substituents .
- IR Spectroscopy: Identify carbonyl (C=O, ~1660–1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
- HRMS (ESI): Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₇ClN₃O₂S: 418.0725) .
- Melting Point: Assess purity; impurities broaden the range (e.g., pure compounds exhibit sharp melting points between 140–160°C) .
Advanced: How can X-ray crystallography resolve the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions:
- Sample Preparation: Grow crystals via slow evaporation in methanol/CHCl₃ mixtures .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement: Employ SHELX software (e.g., SHELXL-2018) to model hydrogen bonding (e.g., N–H···N interactions) and confirm trans/cis amide conformations .
- Validation: Compare experimental data with DFT-optimized structures to identify deviations caused by crystal packing .
Advanced: How to design experiments to assess the compound’s stability under physiological conditions?
Answer:
- Buffer Solutions: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Monitoring: Use HPLC to track degradation products. Optimize column conditions (e.g., C18 reverse phase, acetonitrile/water gradient) for baseline separation of parent compound and metabolites.
- Mass Spectrometry: Identify hydrolyzed products (e.g., cleavage of the amide bond yielding 3-chlorobenzoic acid) .
- Control Variables: Include light exposure and oxygen levels to evaluate photolytic/oxidative stability .
Advanced: How to resolve discrepancies between theoretical and observed NMR data?
Answer:
- Solvent Effects: Simulate NMR spectra (e.g., using ACD/Labs or MestReNova) in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
- Dynamic Effects: Investigate tautomerism or rotameric equilibria (e.g., hindered rotation around the amide bond) via variable-temperature NMR .
- Impurity Analysis: Use 2D NMR (COSY, HSQC) to distinguish minor impurities from the main product .
- Cross-Validation: Compare with structurally analogous compounds (e.g., ’s derivatives) to identify consistent splitting patterns .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with MD simulations (e.g., GROMACS) .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds between the benzamide carbonyl and His90 in the target active site) .
- ADMET Prediction: Employ SwissADME or pkCSM to estimate solubility, permeability, and metabolic stability .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Synthetic Modifications: Vary substituents (e.g., replace 3-chloro with nitro or methoxy groups) and assess biological activity (e.g., IC₅₀ in enzyme assays) .
- Data Correlation: Use QSAR models to link electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
- Crystallographic Insights: Compare active/inactive derivatives’ binding modes using X-ray structures to identify key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
